molecular formula C8H8FN3 B1403647 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile CAS No. 1427195-26-3

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Cat. No.: B1403647
CAS No.: 1427195-26-3
M. Wt: 165.17 g/mol
InChI Key: UPWCPAJBQKHINB-UHFFFAOYSA-N
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Description

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H8FN3. It is a pyrimidine derivative, characterized by the presence of a fluorinated propyl group and a nitrile group attached to the pyrimidine ring.

Preparation Methods

The synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropropane and pyrimidine derivatives.

    Reaction Conditions: The key step involves the introduction of the fluoropropyl group to the pyrimidine ring. This can be achieved through nucleophilic substitution reactions, often using reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrile group.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Examples include other fluorinated pyrimidine derivatives and nitrile-containing compounds.

    Uniqueness: The presence of the fluoropropyl group and the nitrile group makes this compound unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCPAJBQKHINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221685
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-26-3
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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